molecular formula C30H30ClN5O B12214762 3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

Cat. No.: B12214762
M. Wt: 512.0 g/mol
InChI Key: HAHVCBFPDRUVIL-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthalen-1-yloxyethyl group, and a piperazin-1-yl group

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This is achieved through electrophilic substitution reactions.

    Attachment of the naphthalen-1-yloxyethyl group: This step involves nucleophilic substitution reactions.

    Incorporation of the piperazin-1-yl group: This is typically done through nucleophilic substitution or coupling reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor antagonist.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may act as an antagonist at a receptor, blocking the binding of endogenous ligands. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar compounds to 3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidines with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific interactions and applications. Some examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C30H30ClN5O

Molecular Weight

512.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C30H30ClN5O/c1-21-20-28(36-30(32-21)29(22(2)33-36)24-10-12-25(31)13-11-24)35-16-14-34(15-17-35)18-19-37-27-9-5-7-23-6-3-4-8-26(23)27/h3-13,20H,14-19H2,1-2H3

InChI Key

HAHVCBFPDRUVIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C)C6=CC=C(C=C6)Cl

Origin of Product

United States

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